molecular formula C11H11F2NO B12240207 N-(3,5-difluorophenyl)cyclobutanecarboxamide

N-(3,5-difluorophenyl)cyclobutanecarboxamide

Cat. No.: B12240207
M. Wt: 211.21 g/mol
InChI Key: UJDDZSMIGUBIAM-UHFFFAOYSA-N
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Description

N-(3,5-difluorophenyl)cyclobutanecarboxamide: is an organic compound characterized by the presence of a cyclobutane ring attached to a carboxamide group, with a 3,5-difluorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-difluorophenyl)cyclobutanecarboxamide typically involves the reaction of 3,5-difluoroaniline with cyclobutanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(3,5-difluorophenyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3,5-difluorophenyl)cyclobutanecarboxamide has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

  • N-(2,4-difluorophenyl)cyclobutanecarboxamide
  • N-(3,4-difluorophenyl)cyclobutanecarboxamide
  • N-(2,5-difluorophenyl)cyclobutanecarboxamide

Comparison: N-(3,5-difluorophenyl)cyclobutanecarboxamide is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities, making it a valuable tool in research and development.

Properties

Molecular Formula

C11H11F2NO

Molecular Weight

211.21 g/mol

IUPAC Name

N-(3,5-difluorophenyl)cyclobutanecarboxamide

InChI

InChI=1S/C11H11F2NO/c12-8-4-9(13)6-10(5-8)14-11(15)7-2-1-3-7/h4-7H,1-3H2,(H,14,15)

InChI Key

UJDDZSMIGUBIAM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)NC2=CC(=CC(=C2)F)F

Origin of Product

United States

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